Lenalidomide-PEG5-OH is a compound derived from lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of lymphoma. This compound incorporates polyethylene glycol (PEG) to enhance solubility and bioavailability, making it a subject of interest in pharmaceutical formulations. Lenalidomide itself is classified as an anti-cancer agent with immunomodulatory properties, targeting various pathways involved in tumor growth and immune response modulation.
Lenalidomide was developed as a derivative of thalidomide and is commercially available under the trade name Revlimid. The synthesis of lenalidomide involves several chemical reactions starting from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate, leading to its final form through a series of steps including coupling, reduction, recrystallization, and micronization .
Lenalidomide-PEG5-OH falls under the category of immunomodulatory drugs and anticancer agents. Its classification is significant for understanding its therapeutic applications and mechanisms of action.
The synthesis of lenalidomide-PEG5-OH can be approached through various methods, typically involving the modification of lenalidomide to introduce the PEG moiety.
The synthesis process is characterized by careful control of reaction conditions (temperature, solvent choice) to maximize yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to validate the synthesis process by monitoring reaction progress and assessing product purity .
The molecular structure of lenalidomide-PEG5-OH consists of the core lenalidomide structure with a polyethylene glycol chain attached.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of lenalidomide-PEG5-OH .
Lenalidomide-PEG5-OH can undergo various chemical reactions that are crucial for its functionality.
The stability of lenalidomide-PEG5-OH in biological systems is critical; therefore, studies on its degradation pathways and interaction with biological macromolecules are essential for understanding its pharmacokinetics .
The mechanism by which lenalidomide-PEG5-OH exerts its therapeutic effects primarily involves modulation of immune responses and direct anti-tumor activity.
Studies indicate that lenalidomide derivatives exhibit enhanced potency against tumor cells compared to their parent compounds due to improved pharmacokinetic profiles attributed to PEGylation .
Understanding the physical and chemical properties of lenalidomide-PEG5-OH is vital for its application in drug formulation.
Relevant data from stability studies indicate that impurities remain below acceptable limits set by regulatory guidelines .
Lenalidomide-PEG5-OH has several scientific uses primarily in cancer therapy:
Recent studies also explore its role in enhancing drug delivery systems through conjugation with other therapeutic agents or targeting ligands, thereby improving treatment efficacy against resistant cancer cell lines .
The therapeutic efficacy of Lenalidomide-PEG5-OH derivatives stems from their ability to hijack the ubiquitin-proteasome system (UPS) through precise E3 ubiquitin ligase recruitment:
CRBN-Specific Molecular Recognition: Lenalidomide's glutarimide moiety binds with high specificity to the tri-tryptophan pocket in the CRBN substrate recognition domain, inducing conformational changes that alter substrate specificity [2] [5]. Structural studies reveal that IMiDs like lenalidomide act as "molecular glue" by bridging CRBN and neo-substrates (e.g., IKZF1/3), with binding affinity mediated by π-stacking and hydrogen bonding interactions [2] [9].
Ternary Complex Formation: Successful PROTAC-induced degradation requires cooperative formation of a POI-PROTAC-CRBN ternary complex. Lenalidomide-PEG5-OH provides the CRBN-recruiting half, while its linker length and flexibility (PEG5) optimize spatial orientation for productive ubiquitin transfer [5] [8]. Degradation efficiency correlates with complex stability, as demonstrated by biochemical assays showing CRBN-dependent polyubiquitination of target proteins [2].
Kinetic Advantages: PROTACs leveraging CRBN recruiters exhibit catalytic turnover, where a single degrader molecule facilitates successive ubiquitination events. This underpins the sub-stoichiometric degradation observed with Lenalidomide-PEG5-OH-based PROTACs at nanomolar concentrations [5].
Table 1: Key CRBN-Dependent Substrates Degraded by Lenalidomide Derivatives
| Transcription Factor | Therapeutic Context | Biological Consequence |
|---|---|---|
| IKZF1 (Ikaros) | Multiple Myeloma | Disruption of IRF4-MYC oncogenic axis |
| IKZF3 (Aiolos) | B-cell Malignancies | Enhanced IL-2 production & immune activation |
| CK1α | del(5q) MDS | Selective vulnerability of haploinsufficient cells |
The pentaethylene glycol (PEG5) spacer in Lenalidomide-PEG5-OH confers critical physicochemical and biological properties essential for PROTAC functionality:
Solubility Enhancement: The hydrophilic PEG5 unit (empirical formula C₁₀H₂₀O₆) significantly increases aqueous solubility (>50 mg/mL in DMSO) compared to alkyl linkers, mitigating aggregation and improving bioavailability [1] [10]. This addresses a key limitation of early PROTACs that exhibited poor membrane permeability.
Optimal Length and Flexibility: With ~20 atoms spanning ~22Å, the PEG5 linker provides sufficient distance to prevent steric clashes between CRBN and the target protein. Molecular dynamics simulations indicate PEG5 enables conformational sampling across a 15–30Å range, accommodating diverse ternary complex geometries [6] [7].
Biocompatibility and Stability: Ethylene glycol repeats confer resistance to esterases and peptidases, enhancing plasma stability. The terminal hydroxyl group enables straightforward derivatization to amines (-NH₂), carboxylates (-COOH), or click chemistry handles (e.g., azides) for modular PROTAC synthesis [1] [10]. Comparative studies show PEG5-based degraders achieve 3–5-fold higher degradation efficiency (DC₅₀) versus C5-alkyl analogs in cellular models [6] [7].
Table 2: Comparative Analysis of Linker Architectures in Lenalidomide-Based PROTACs
| Linker Type | Representative Compound | Solubility (PBS) | Target Degradation DC₅₀ (nM) |
|---|---|---|---|
| PEG5 | Lenalidomide-PEG5-OH | >100 µM | BTK: 15.2 [7] |
| C5-Alkyl | Lenalidomide-C5-NH₂ | ~10 µM | MDM2: 48.7 [6] |
| Triethylene Glycol | Lenalidomide-PEG3-OH | >50 µM | BRD4: 32.1 [5] |
Lenalidomide-PEG5-OH represents the culmination of iterative optimization from first-generation IMiDs to precision TPD tools:
Thalidomide to Lenalidomide: Thalidomide’s discovery as a CRBN modulator was serendipitous, but its structural liabilities (racemic instability, neurotoxicity) prompted rational drug design. Lenalidomide (CC-5013) emerged with an amino group at position 4 of the phthaloyl ring, enhancing CRBN binding affinity by 100-fold and eliminating the chiral center [9]. This modification increased specificity for IKZF1/3 degradation while reducing off-target effects [2] [9].
From Molecular Glues to PROTACs: While IMiDs function as monovalent "glues" inducing neo-substrate recruitment, their scope is limited to endogenous CRBN substrates. Lenalidomide-PEG5-OH overcomes this by serving as a synthetic handle for constructing heterobifunctional degraders. This enables targeting of non-natural substrates (e.g., BRD4, BTK) beyond those native to CRBN [5] [7]. Structural studies of CRBN-lenalidomide complexes revealed solvent-exposed vectors for linker attachment, enabling purposeful engineering of derivatives like Lenalidomide-PEG5-OH without disrupting ternary complex formation [1] [5].
Third-Generation Innovations: Recent analogs (e.g., CC-885) demonstrate that subtle modifications to the lenalidomide core can redirect substrate specificity. The PEG5 linker in Lenalidomide-PEG5-OH builds upon this concept by providing a programmable extension that influences degradation kinetics, tissue selectivity, and resistance profiles [5] [8].
Table 3: Evolution of Thalidomide-Derived CRBN Modulators
| Generation | Prototype Compound | Key Structural Features | Therapeutic Advance |
|---|---|---|---|
| 1st | Thalidomide | Phthalimide ring; Chiral center | Anti-angiogenic activity |
| 2nd | Lenalidomide | 4-Amino phthalimide; No chiral center | Enhanced IKZF1/3 degradation |
| PROTAC-ready | Lenalidomide-PEG5-OH | Terminal -OH; PEG5 spacer | Enables degradation of non-native targets |
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: